benzyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate

Description

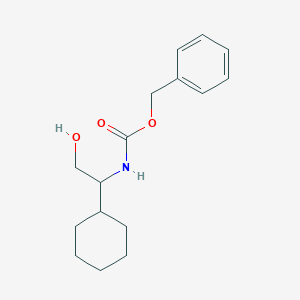

Benzyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate is a chiral carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group, a cyclohexyl-substituted ethyl chain, and a hydroxyl group in the (R)-configuration. The cyclohexyl moiety enhances lipophilicity, which may improve membrane permeability, while the hydroxyl group enables hydrogen bonding, influencing solubility and target interactions .

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

benzyl N-(1-cyclohexyl-2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C16H23NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19) |

InChI Key |

WLSPVZOJVLCFJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CO)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Activated Carbonates and Isocyanates

The most common synthetic route to benzyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate involves the reaction of the corresponding amine or alcohol intermediate with an activated carbonate or an isocyanate reagent.

Activated Carbonates Approach: Activated mixed carbonates such as p-nitrophenyl chloroformate or N-hydroxysuccinimide carbonates are used to form carbamates by reacting with amines or alcohols under mild conditions with a base catalyst like 4-dimethylaminopyridine (DMAP). These methods are advantageous due to their mild reaction conditions, good yields, and the ability to maintain stereochemical integrity.

Isocyanate Approach: Cyclohexyl isocyanate is a key reagent for carbamoylation of alcohols or amines. The reaction typically proceeds in aprotic solvents like acetonitrile or dichloromethane at room temperature, often in the presence of a base such as triethylamine or DMAP to facilitate the reaction and neutralize byproducts. This method is widely used for selective carbamate formation and can be adapted to chiral substrates.

Stepwise Synthesis from Protected Intermediates

The synthesis often starts from a chiral amino alcohol such as (R)-1-cyclohexyl-2-hydroxyethylamine or its protected derivatives. A common protecting group is the tert-butoxycarbonyl (Boc) group, which stabilizes the amine during subsequent reactions.

Protection of Amine: The amine is protected as a Boc-carbamate to prevent undesired side reactions. For example, N-(tert-butoxycarbonyl)-(R)-1-cyclohexyl-2-hydroxyethylamine can be prepared by reacting the amine with di-tert-butyl dicarbonate in the presence of a base.

Mesylation and Azidation: The hydroxy group can be converted into a mesylate intermediate by reaction with methanesulfonyl chloride (mesyl chloride) in dichloromethane at 0 °C with triethylamine as a base. The mesylate is then displaced by azide ion (NaN3) in dimethyl sulfoxide (DMSO) at elevated temperatures (around 70 °C) to introduce an azido group, which can be further reduced to an amine if needed.

Carbamate Formation: The Boc-protected amino alcohol or its derivatives are then reacted with benzyl chloroformate or benzyl isocyanate to form the benzyl carbamate. This step is typically performed in dichloromethane at low temperatures (0 °C to room temperature) with triethylamine or DMAP as a base catalyst.

Catalytic and Coupling Reactions

Suzuki Cross-Coupling: For more complex derivatives, Suzuki cross-coupling reactions have been employed to introduce aromatic or biphenyl groups prior to carbamate formation. This involves palladium-catalyzed coupling of boronic acids with aryl halides, followed by carbamoylation with cyclohexyl isocyanate or benzyl chloroformate.

Hydrogenative Deprotection: When benzyl protecting groups are used, catalytic hydrogenation with Pd/C can be applied to remove the benzyl group selectively after carbamate formation if required.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base | Dichloromethane (DCM) | 0 °C to RT | 3 h | High | Protects amine group to prevent side reactions |

| Mesylation | Methanesulfonyl chloride, triethylamine | DCM | 0 °C | 3 h | 85-90 | Converts hydroxy group to good leaving group |

| Azidation | Sodium azide | DMSO | 70 °C | 6 h | 75-85 | Nucleophilic substitution of mesylate |

| Carbamate Formation | Benzyl chloroformate or cyclohexyl isocyanate, base | DCM or acetonitrile | 0 °C to RT | 12 h | 80-95 | Forms benzyl carbamate with retention of stereochemistry |

| Suzuki Coupling (if applicable) | Pd catalyst, boronic acid, base | Aqueous K2CO3, dioxane | RT to reflux | Several hours | 70-90 | For aromatic substitution before carbamate formation |

| Hydrogenative Deprotection | Pd/C, hydrogen | Dioxane or ethanol | RT | Several hours | Quantitative | Removes benzyl protecting group selectively |

The use of activated carbonates such as p-nitrophenyl chloroformate and N-hydroxysuccinimide carbonates provides a mild and efficient route to carbamates, minimizing racemization and side reactions.

Cyclohexyl isocyanate is a versatile reagent for carbamate synthesis with primary and secondary alcohols and amines, offering high yields and selectivity under mild conditions.

Protecting group strategies, especially Boc protection, are essential for controlling the reactivity of amino alcohol intermediates and enabling multi-step synthesis without side reactions.

Mesylation followed by azidation is a reliable method for functional group transformation on the hydroxyethyl side chain, allowing further derivatization.

Catalytic hydrogenation is effective for removing benzyl protecting groups post-carbamate formation, enabling access to free amines or alcohols as needed.

The preparation of this compound is well-established through a combination of protecting group chemistry, activated carbonate or isocyanate-mediated carbamate formation, and selective functional group transformations. The methods emphasize maintaining stereochemical integrity and achieving high yields under mild conditions. The approaches summarized here are supported by extensive literature and practical experimental data, providing a robust framework for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(1-cyclohexyl-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyethyl group.

Scientific Research Applications

Benzyl ®-(1-cyclohexyl-2-hydroxyethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from the amine group.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of benzyl ®-(1-cyclohexyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate binding. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Biological Activity

Benzyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 235.28 g/mol

This compound belongs to the class of carbamates, which are known for their diverse biological activities, including enzyme inhibition and modulation of neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antiseizure Activity : Recent studies have indicated that similar carbamate derivatives exhibit broad-spectrum antiseizure activity. For instance, compounds that enhance glutamate uptake through positive allosteric modulation of EAAT2 have shown promise in preclinical models of epilepsy .

- σ Receptor Affinity : The compound's structural analogs have demonstrated significant affinity for sigma receptors, which are implicated in various neurological disorders. For example, modifications in the structure can lead to increased binding affinity to σ receptors, enhancing their therapeutic potential .

In Vitro Studies

In vitro studies have provided insights into the pharmacological profile of this compound:

- Glutamate Transport Modulation : Similar compounds have been shown to enhance glutamate transporter activity, suggesting a potential mechanism for neuroprotection and seizure control .

- Selectivity and Off-target Effects : The selectivity of this compound for specific targets minimizes off-target effects, which is critical for developing safe therapeutic agents .

In Vivo Studies

In vivo studies using animal models have demonstrated:

- Efficacy in Seizure Models : Compounds structurally related to this compound showed significant efficacy in various seizure models such as maximal electroshock (MES) and pentylenetetrazol (PTZ), highlighting their potential as antiseizure medications .

- Pharmacokinetic Profiles : Favorable pharmacokinetic properties have been observed, indicating good absorption, distribution, metabolism, and excretion (ADME-Tox) profiles that support further clinical development .

Case Studies

A case study involving a related carbamate compound demonstrated its effectiveness in managing seizures with minimal side effects compared to traditional antiseizure medications. This suggests that this compound could offer a novel therapeutic approach for epilepsy management.

Data Overview

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares benzyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate with key analogs, focusing on structural features, physicochemical properties, and biological activity.

Structural and Functional Group Variations

Key Observations :

- The cyclohexyl group in the target compound provides greater lipophilicity compared to aromatic substituents (e.g., phenyl or trifluoromethylphenyl) but less than tert-butyl groups .

Physicochemical Properties

Key Observations :

- The target compound exhibits balanced lipophilicity (LogP ~3), making it more soluble than highly substituted analogs (e.g., TBDMS or CF₃ derivatives) .

- Thermal stability : Cyclohexyl carbamates generally decompose above 200°C, similar to benzyl carbamates but less stable than aliphatic tert-butyl derivatives .

Activity Comparison :

| Compound Type | EGFR Inhibition (IC₅₀) | Solubility (µg/mL) |

|---|---|---|

| Target Compound | Not reported | ~50–100 |

| 4-Fluorobenzyl carbamate (2a) | 0.8 nM | ~20–30 |

| Non-substituted carbamate (2c) | >20 nM | ~100–150 |

Key Observations :

- While the target compound’s activity remains unquantified in the literature, structural analogs suggest that cyclohexyl substitution could balance potency and solubility better than bulky (e.g., TBDMS) or polar (e.g., CF₃) groups .

Q & A

Q. What are the key synthetic strategies for benzyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate, and how can stereochemical purity be ensured?

The synthesis typically involves carbamate bond formation using benzyl chloroformate and a cyclohexyl-hydroxyethyl amine precursor. Protecting group strategies (e.g., tert-butyl or benzyl carbamates) are critical to prevent side reactions during hydroxyl or amine functionalization . To ensure stereochemical purity:

- Use chiral auxiliaries or enantioselective catalysts during cyclohexane ring functionalization.

- Employ HPLC with chiral columns or NMR spectroscopy (e.g., NOE experiments) to confirm stereochemistry .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., cyclohexane ring conformation and carbamate linkage) .

- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline forms .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring and hydroxyethyl group influence biological activity or target binding?

The (R)-configuration at the hydroxyethyl group and cyclohexane ring geometry can modulate interactions with enzymes or receptors. For example:

- Hydrogen-bonding networks : The hydroxyl group’s orientation may affect binding to active sites (e.g., kinases or proteases).

- Lipophilicity : Cyclohexane ring conformation impacts membrane permeability.

To study this, synthesize diastereomers and compare bioactivity in assays (e.g., enzyme inhibition or cellular uptake) .

Q. What methodologies resolve contradictions in reported biochemical activity data for benzyl carbamate derivatives?

Discrepancies often arise from substituent effects or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at the benzyl group) and test potency in parallel assays .

- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity independently of cellular variables .

- Meta-Analysis : Compare datasets across studies using standardized controls (e.g., IC normalization) .

Q. How can researchers evaluate the stability of this carbamate under hydrolytic or enzymatic conditions?

- Hydrolytic Stability : Incubate the compound in buffers at varying pH (2–12) and monitor degradation via LC-MS. Benzyl carbamates are generally stable at neutral pH but degrade under strong acidic/basic conditions .

- Enzymatic Stability : Test in plasma or liver microsomes to assess susceptibility to esterases or amidases. Use mass spectrometry to identify cleavage products .

Q. What experimental designs are optimal for studying its potential in modulating neurotransmitter pathways (e.g., serotonin/dopamine)?

- In Vitro Models : Use transfected HEK293 cells expressing human serotonin/dopamine transporters (SERT/DAT) to measure uptake inhibition .

- Radioligand Displacement Assays : Compete H-labeled ligands (e.g., paroxetine for SERT) to determine binding affinity .

- In Vivo Microdialysis : Administer the compound in rodent models and monitor neurotransmitter levels in extracellular fluid .

Data Analysis and Optimization

Q. How can computational tools enhance the design of benzyl carbamate derivatives with improved target selectivity?

- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR or HIF-1α) to predict binding modes and optimize substituent placement .

- QSAR Modeling : Corrogate electronic (Hammett constants) or steric (Taft parameters) properties with bioactivity data to guide synthesis .

Q. What strategies mitigate off-target effects observed in cellular assays for this compound?

- Proteome Profiling : Use affinity-based pulldown assays with mass spectrometry to identify unintended protein interactions .

- Scaffold Hopping : Modify the cyclohexane or hydroxyethyl moiety to reduce structural similarity to promiscuous binders .

Conflict Resolution in Research

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Re-evaluate Force Fields : Adjust parameters in docking software to better reflect solvation or conformational flexibility.

- Synthesize Analogues : Test computationally prioritized derivatives to validate or refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.